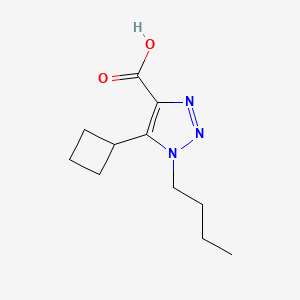
1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles with high regioselectivity . The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods are employed. These methods offer advantages such as better control over reaction conditions, higher yields, and reduced reaction times . The use of heterogeneous catalysts, such as copper-on-charcoal, is common in these processes to facilitate the cycloaddition reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors with high affinity . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis.
Comparison with Similar Compounds
- 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
- 1,2,4-Triazole
- 1,5-Diphenyl-1H-1,2,4-triazole-3-thione
Comparison: 1-Butyl-5-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its butyl and cyclobutyl substituents, which can influence its chemical reactivity and biological activity. Compared to other triazoles, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-butyl-5-cyclobutyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-2-3-7-14-10(8-5-4-6-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16) |
InChI Key |
MEFXJDJUIYIFOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(N=N1)C(=O)O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



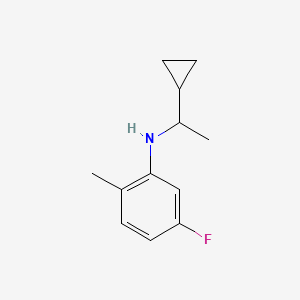
![2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13274490.png)
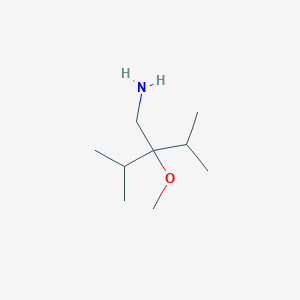
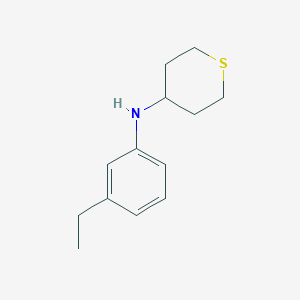

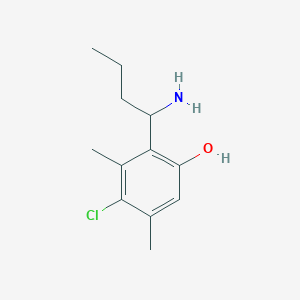
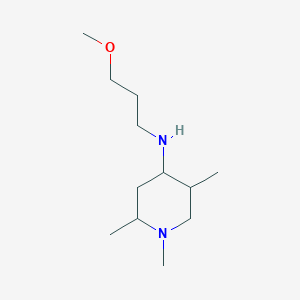
![2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol](/img/structure/B13274520.png)
![tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate](/img/structure/B13274522.png)
![2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13274530.png)
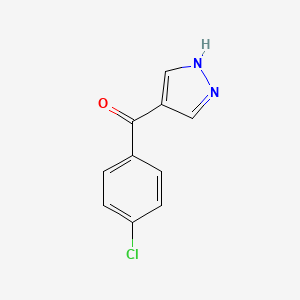
![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13274550.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B13274551.png)
